Technical Monograph: 2,5-Dimethyl-4-nitrobenzo[d]thiazole
Technical Monograph: 2,5-Dimethyl-4-nitrobenzo[d]thiazole
This guide provides a comprehensive technical analysis of 2,5-Dimethyl-4-nitrobenzo[d]thiazole , a specialized heterocyclic intermediate used in medicinal chemistry and materials science.
[1]
Executive Summary
2,5-Dimethyl-4-nitrobenzo[d]thiazole (CAS: 650635-66-8) is a substituted benzothiazole derivative characterized by a fused benzene and thiazole ring system, decorated with methyl groups at the 2- and 5-positions and a nitro group at the 4-position.[1][2][3][4] This specific substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold for the development of bioactive molecules (particularly antimicrobial and anticancer agents) and optoelectronic materials.
Chemical Identity & Physicochemical Profile[5][6][7][8]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2,5-Dimethyl-4-nitrobenzo[d]thiazole |
| CAS Number | 650635-66-8 |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| SMILES | CC1=C([O-])C2=C(SC(C)=N2)C=C1 |
| InChI Key | (Predicted) Unique identifier based on structure |
Physicochemical Properties
The following data synthesizes experimental baselines with high-confidence predictive models for nitro-benzothiazoles.
| Parameter | Value / Range | Context |
| Appearance | Yellow to pale-orange crystalline solid | Chromophore effect of the nitro group. |
| Melting Point | 110–115 °C (Predicted) | Lower than amino-analogs due to lack of H-bond donors. |
| LogP (Octanol/Water) | ~2.8 – 3.1 | Moderately lipophilic; suitable for membrane permeability. |
| Topological PSA | ~68 Ų | Driven by Nitro (45.8) and Thiazole N/S. |
| pKa (Conjugate Acid) | ~1.5 – 2.0 | Weakly basic thiazole nitrogen; deactivated by the nitro group. |
Synthesis & Manufacturing Methodologies
The synthesis of 2,5-Dimethyl-4-nitrobenzo[d]thiazole presents a regiochemical challenge. The standard industrial route involves electrophilic aromatic substitution, while precision laboratory methods may employ cyclization of pre-functionalized precursors.
Route A: Direct Nitration of 2,5-Dimethylbenzothiazole (Primary Route)
This method utilizes the directing effects of the 5-methyl group to install the nitro functionality.
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Precursor: 2,5-Dimethylbenzothiazole.[1]
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Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[5]
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Mechanism: Electrophilic Aromatic Substitution (SEAr).[6]
Protocol:
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Preparation: Dissolve 2,5-dimethylbenzothiazole (1.0 eq) in conc. H₂SO₄ at 0°C.
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Nitration: Dropwise addition of fuming HNO₃/H₂SO₄ mixture (1.1 eq), maintaining internal temperature <10°C.
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Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (monitoring by TLC).
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Quench: Pour onto crushed ice/water mixture.
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Workup: Neutralize with Na₂CO₃ to pH 7–8. Extract with Ethyl Acetate or DCM.
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Purification (Critical): The reaction yields a mixture of isomers (4-nitro and 6-nitro). The 5-methyl group directs ortho, activating positions 4 and 6.
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Separation: Silica gel column chromatography (Gradient: Hexanes/EtOAc). The 4-nitro isomer typically elutes differently due to the "buttressing effect" and dipole moment changes caused by the adjacent ring nitrogen.
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Route B: Oxidative Cyclization (Jacobson/Hugershoff Variation)
For high regiochemical fidelity, the benzothiazole ring is constructed after establishing the nitro position.
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Precursor: N-(2,5-dimethyl-4-nitrophenyl)thioacetamide.
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Reagents: Potassium Ferricyanide (K₃Fe(CN)₆) or Bromine (Br₂).
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Challenge: The electron-withdrawing nitro group deactivates the ring toward the radical-cation intermediate required for cyclization, often requiring harsher conditions or superacid media.
Synthesis Workflow Diagram
Caption: Electrophilic nitration pathway highlighting the critical separation step required to isolate the 4-nitro regioisomer.
Analytical Characterization
Validating the structure requires distinguishing the 4-nitro isomer from the 6-nitro analog.
Proton NMR (¹H NMR) Signature
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Solvent: DMSO-d₆ or CDCl₃.
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Aromatic Region (Key Differentiator):
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The 4-nitro isomer leaves protons at positions 6 and 7. These protons are adjacent (ortho-coupling).
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Expectation: Two doublets (J ≈ 8.0 Hz) in the aromatic region (approx. 7.5 – 8.2 ppm).
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Contrast: The 6-nitro isomer would leave protons at 4 and 7 (para to each other), appearing as singlets or showing very weak meta-coupling.
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Methyl Groups:
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2-Me: Singlet ~2.8 ppm (deshielded by thiazole ring).
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5-Me: Singlet ~2.4–2.6 ppm (adjacent to nitro group in 4-position, may show slight deshielding).
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Infrared Spectroscopy (FT-IR)
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Nitro Group: Strong asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).
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C=N Stretch: Characteristic benzothiazole band ~1600 cm⁻¹.
Mass Spectrometry
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Molecular Ion: [M+H]⁺ = 209.
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Fragmentation: Loss of NO₂ [M-46] is a common primary fragmentation pathway for nitroaromatics.
Biological & Therapeutic Potential
Benzothiazoles are "privileged structures" in drug discovery. The 4-nitro derivative serves as a specific electrophilic pharmacophore.
Mechanism of Action: Reductive Activation
Nitro-benzothiazoles often function as prodrugs.
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Enzymatic Reduction: Nitroreductases (bacterial or hypoxic tumor environments) reduce the -NO₂ group to a hydroxylamine (-NHOH) or amine (-NH₂).
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Covalent Binding: The reactive intermediates can form adducts with DNA or essential enzymes (e.g., DNA gyrase inhibition).
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Oxidative Stress: Redox cycling of the nitro group generates Reactive Oxygen Species (ROS), inducing apoptosis in target cells.
Target Pathways Diagram
Caption: Pharmacological activation pathways of nitro-benzothiazoles leading to antimicrobial or antitumor effects.
Safety & Handling Protocols
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Hazards: Nitroaromatics are potentially explosive if heated under confinement. They are also suspected mutagens due to their DNA-intercalating ability.
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Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (N₂) if long-term stability is required.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx control).
References
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Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds. (General Benzothiazole Synthesis Context). Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Nitration of aromatics with dinitrogen pentoxide.[5][7] (Nitration Methodology Context). Retrieved from [Link]
